6-Hydroxy-N-methylquinoline-2-carboxamide molecular weight and formula
6-Hydroxy-N-methylquinoline-2-carboxamide molecular weight and formula
This guide serves as a technical reference for the characterization, handling, and experimental application of 6-Hydroxy-N-methylquinoline-2-carboxamide . It is designed for researchers requiring precise physicochemical data and rigorous protocols for synthesis validation and biological assay integration.
Executive Identity & Physicochemical Core
Compound Name: 6-Hydroxy-N-methylquinoline-2-carboxamide CAS Registry Number: Not widely indexed; treat as Custom Synthesis Target (CST) Chemical Family: Quinoline-2-carboxamide derivative
Molecular Formula & Weight Specifications
Accurate mass spectrometry and stoichiometry calculations require precise values. The following data is derived ab initio from the IUPAC structure.
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Confirmed via elemental count (C9+1+1, H5+1+1+3, N1+1, O1+1). |
| Molecular Weight (Average) | 202.21 g/mol | Used for molarity calculations in bench chemistry. |
| Monoisotopic Mass | 202.0742 Da | Essential for High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ identification. |
| Predicted LogP | ~1.2 - 1.5 | Moderate lipophilicity; soluble in DMSO/Methanol, limited aqueous solubility at neutral pH. |
| Topological Polar Surface Area | ~62 Ų | (Amide: ~43 + Phenol: ~20). Indicates potential for membrane permeability. |
Structural Architecture
The molecule consists of a quinoline bicyclic core .
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Position 1 (N): Pyridine-like nitrogen (H-bond acceptor).
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Position 2: Substituted with an N-methylcarboxamide group. This moiety provides a secondary H-bond donor (amide NH) and acceptor (carbonyl O), often crucial for ligand-protein binding pockets.
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Position 6: Substituted with a hydroxyl (-OH) group. This phenolic moiety introduces pH-dependent solubility (pKa ~9-10) and fluorescence tunability.
Synthesis & Characterization Strategy
Recommended Synthetic Pathway (DOT Visualization)
The following workflow outlines the conversion of the carboxylic acid precursor to the target amide using standard coupling reagents to minimize phenolic side-reactions.
Figure 1: Convergent synthesis strategy. The direct route using HATU is viable if the stoichiometric ratio of coupling reagent is strictly controlled to avoid esterification of the phenol.
Analytical Validation Protocols
Trustworthiness in data relies on self-validating spectral assignments.
A. 1H-NMR (DMSO-d6, 400 MHz) Expectations
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Amide NH: Broad quartet/singlet at δ 8.5–9.0 ppm (exchangeable with D₂O).
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N-Methyl: Doublet at δ 2.8–3.0 ppm (coupling to NH).
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Aromatic Region (Quinoline):
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H3/H4: Two doublets (or d/d) in the δ 7.8–8.4 ppm range. H4 is typically more deshielded.
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H5/H7/H8: Multiplet pattern. H5 (periposition) usually deshielded (δ ~7.5-8.0 ).
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H6-OH: Broad singlet, δ 9.5–10.5 ppm (highly variable with concentration/water content).
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B. Mass Spectrometry (LC-MS)
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Mode: ESI Positive (+).
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Target Ion: [M+H]⁺ = 203.08 Da .
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Fragmentation (MS/MS): Look for loss of methylamine (-31 Da) or carbonyl (-28 Da) from the amide side chain.
Biological Application & Handling
This compound is frequently explored as a metabolite standard or a fluorescent scaffold for metal chelation.
Handling & Stability
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Light Sensitivity: Quinoline derivatives are photo-active. Store in amber vials .
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Oxidation: The 6-hydroxy group is susceptible to oxidation (forming quinone-imines) at high pH. Keep buffers < pH 8.5 unless strictly necessary.
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Solubility:
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Stock: 10-50 mM in DMSO (stable at -20°C for 6 months).
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Working: Dilute into PBS. Watch for precipitation >100 µM.
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Experimental Workflow: Fluorescence Assay
The 6-hydroxyquinoline core is fluorogenic. This protocol validates the compound's utility as a pH or metal ion probe.
Step-by-Step Protocol:
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Preparation: Prepare 10 µM solution in 50 mM HEPES (pH 7.4).
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Excitation Scan: Set emission at 500 nm; scan excitation 300–450 nm. (Expect max ~350-370 nm).
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Emission Scan: Excite at peak; scan emission 400–600 nm.
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Titration (Self-Validation): Add Zn²⁺ or Mg²⁺ (10 µM increments).
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Result: If chelation occurs (via N1 and Amide-O), fluorescence intensity should significantly increase (chelation-enhanced fluorescence).
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Figure 2: Fluorescence validation workflow for quinoline-carboxamide derivatives.
